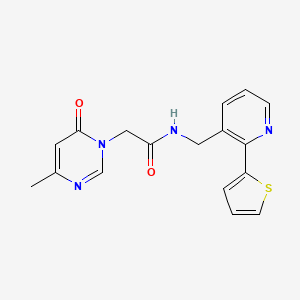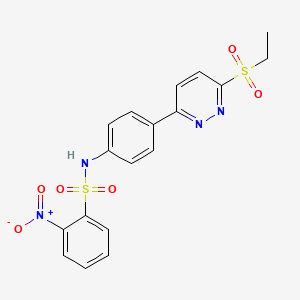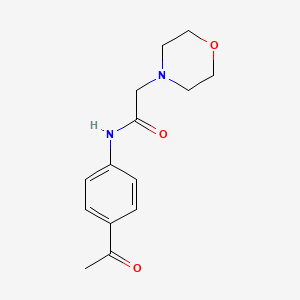
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H16N4O2S and its molecular weight is 340.4. The purity is usually 95%.
BenchChem offers high-quality 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Crystallography and Structural Analysis
Studies on similar compounds emphasize the importance of crystallography in understanding molecular conformations and interactions. For instance, Subasri et al. (2016) examined the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, revealing a folded conformation stabilized by intramolecular hydrogen bonding, which could be pivotal in designing compounds with specific biological activities (Subasri et al., 2016).
Synthesis of Pyrimidine Derivatives
Research on pyrimidine derivatives has shown significant antimicrobial and antifungal activities, suggesting these compounds' potential as therapeutic agents. Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, and oxazinones, demonstrating good antibacterial and antifungal activities comparable to reference drugs (Hossan et al., 2012).
Medicinal Chemistry and Pharmacology
In medicinal chemistry, the exploration of pyrimidine-based compounds for their biological activities is a common theme. Gangjee et al. (2009) designed classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual inhibitors of thymidylate synthase and dihydrofolate reductase, highlighting their potential as antitumor agents (Gangjee et al., 2009).
Anticonvulsant Activities
The synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents by Severina et al. (2020) further demonstrate the versatility of pyrimidine derivatives in developing new therapeutic agents (Severina et al., 2020).
特性
IUPAC Name |
2-(4-methyl-6-oxopyrimidin-1-yl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-12-8-16(23)21(11-20-12)10-15(22)19-9-13-4-2-6-18-17(13)14-5-3-7-24-14/h2-8,11H,9-10H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDHXDDQUHEZFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]acetamide](/img/structure/B2390563.png)

![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B2390568.png)
![Tert-butyl 4-[2-(cyanomethylamino)-1-cyclopentyl-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2390569.png)

![4-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2390573.png)

![1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2390575.png)


![Tert-butyl 4-[1-(prop-2-enoyl)azetidin-3-yl]piperazine-1-carboxylate](/img/structure/B2390580.png)

![(5-bromofuran-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2390583.png)